molecular formula C15H17NO4 B13211013 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13211013
M. Wt: 275.30 g/mol
InChI Key: GHMMNXUOMVGQCD-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an indole core. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The indole core is a significant structure in many natural products and pharmaceuticals, making this compound valuable in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid typically involves the protection of the amine group on the indole ring with the BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of indole-based biological pathways and enzyme interactions.

    Medicine: Serves as a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid primarily involves the protection of the amine group on the indole ring. The BOC group is acid-labile, meaning it can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the precise construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid is unique due to its indole core, which is a key structure in many biologically active compounds. The presence of the BOC group provides selective protection for the amine group, allowing for versatile synthetic applications. Compared to similar compounds, the indole core offers distinct chemical reactivity and biological activity, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-carboxylic acid

InChI

InChI=1S/C15H17NO4/c1-9-6-5-7-11-10(9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-8H,1-4H3,(H,17,18)

InChI Key

GHMMNXUOMVGQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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